4-(2-ナフチル)フェニルボロン酸

概要

説明

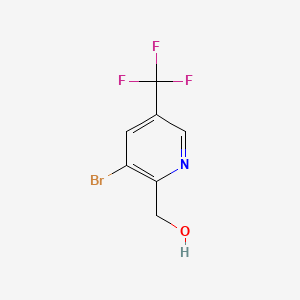

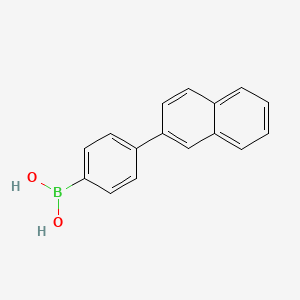

4-(2-Naphthyl)phenylboronic acid is a useful research compound. Its molecular formula is C16H13BO2 and its molecular weight is 248.088. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Naphthyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Naphthyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

BODIPY色素の合成

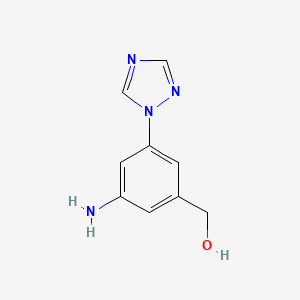

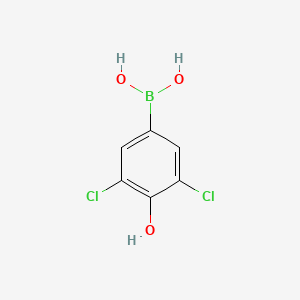

フェニルボロン酸(PBA)はBODIPY色素の合成に使用されます。 これらの色素は、抗体の糖鎖ドメインを結合するために使用される、機能的でモジュール式の蛍光ツールです . PBA-BODIPY色素は、3,5-ジクロロ-BODIPY誘導体の汎用性とPBA部分の受容体様能力を効果的に融合させたものです .

センシングアプリケーション

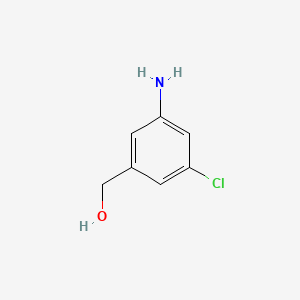

フェニルボロン酸を含むボロン酸は、さまざまなセンシングアプリケーションで使用されます。 ボロン酸は、ジオールやフッ化物イオンまたはシアン化物イオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションにおける有用性につながります . これらのアプリケーションは、均一なアッセイまたは不均一な検出を行うことができます .

生物学的標識とタンパク質操作

ボロン酸とタンパク質の相互作用により、生物学的標識、タンパク質操作および修飾、分離、治療薬の開発など、さまざまな分野での使用が可能になります .

エナンチオ選択的ロジウム触媒付加

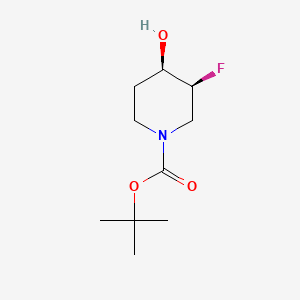

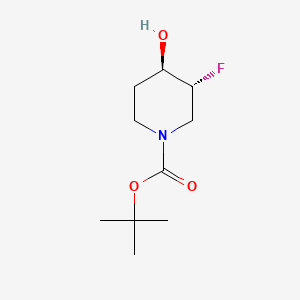

4-(2-ナフチル)フェニルボロン酸は、アリールボロン酸を2,2,2-トリフルオロアセトフェノンにエナンチオ選択的にロジウム触媒付加する際に使用されます。 これにより、キラルな第三級トリフルオロメチルアルコールが生成されます .

パラジウム触媒付加

この化合物は、アリールボロン酸をニトリルにパラジウム触媒付加してアリールケトンを生成し、アリールオキシニトリルに付加してベンゾフランを生成する研究にも使用されています .

マイクロパーティクルの構築材料

ボロン酸は、分析方法用のマイクロパーティクルの構築材料として、およびインスリンの制御放出のためのポリマーとして使用されています .

作用機序

Target of Action

4-(2-Naphthyl)phenylboronic acid is an organoboron compound that primarily targets molecules with hydroxyl or catechol structures . It can form boronic ester bonds with these targets, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination .

Mode of Action

The compound acts as an electron-deficient group, enabling it to interact with electron-rich targets . It forms boronic ester bonds with hydroxyl or catechol structures, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination . This interaction can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

The specific biochemical pathways affected by 4-(2-Naphthyl)phenylboronic acid depend on the nature of its targets. As a boronic acid, it is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared .

Result of Action

The result of the action of 4-(2-Naphthyl)phenylboronic acid depends on the specific context of its use. In organic synthesis, it can facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . The compound’s ability to interact with electron-rich groups can also lead to changes in the structure and function of these groups .

Action Environment

The action of 4-(2-Naphthyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions . Additionally, the compound’s interactions with electron-rich groups can be influenced by factors such as pH and the presence of other competing groups .

生化学分析

Biochemical Properties

Boronic acids, including phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are found in many biomolecules . This could potentially influence the activity of these biomolecules and alter cellular processes.

特性

IUPAC Name |

(4-naphthalen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAKBYFBIWELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670208 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918655-03-5 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Naphthyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)

![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/new.no-structure.jpg)